4-(Benzyloxy)-3-fluoroaniline

Lipophilicity Medicinal Chemistry Drug Design

Medicinal chemists optimizing kinase inhibitor SAR require precise substitution patterns. 4-(Benzyloxy)-3-fluoroaniline delivers the critical 3-fluoro-4-benzyloxy motif for EGFR, ErbB-2, and FLT3 inhibitor synthesis. • Enables direct SAR comparison of 3-fluoro vs. 3-Cl/H substitution • Pre-optimized LogP (2.8) and electronic profile reduces downstream reaction optimization • Supplied at 96% purity with consistent quality for multi-step synthetic routes.

Molecular Formula C13H12FNO
Molecular Weight 217.24 g/mol
CAS No. 168268-00-6
Cat. No. B170672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-3-fluoroaniline
CAS168268-00-6
Molecular FormulaC13H12FNO
Molecular Weight217.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)N)F
InChIInChI=1S/C13H12FNO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
InChIKeyXLEYXHRMSUPJST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzyloxy)-3-fluoroaniline: Versatile Aniline Building Block


4-(Benzyloxy)-3-fluoroaniline (CAS 168268-00-6) is a functionalized aniline building block characterized by a 3-fluoro substitution and a 4-benzyloxy protecting group on the aromatic ring . This ortho-fluoro aniline scaffold is a privileged intermediate in medicinal chemistry, particularly for the construction of kinase inhibitor pharmacophores and other bioactive heterocyclic cores [1]. The compound is typically supplied as a solid, with a molecular formula of C13H12FNO and a molecular weight of 217.24 g/mol [2].

4-(Benzyloxy)-3-fluoroaniline: Superiority to Generic Analogs


The substitution of 4-(Benzyloxy)-3-fluoroaniline with other aniline derivatives is non-trivial due to the precise electronic and steric contributions of the 3-fluoro and 4-benzyloxy groups. The fluorine atom at the 3-position significantly alters the electronic distribution of the aniline ring, impacting both nucleophilicity and the pKa of the amine . This affects reaction yields in downstream coupling steps and can be a critical determinant of potency and selectivity in kinase inhibitor SAR, where a 3-fluoro substitution is often optimal [1]. Similarly, the benzyloxy group is not merely a protecting group; its lipophilic nature and ability to engage in π-stacking interactions can dramatically influence binding affinity compared to smaller (e.g., methoxy) or more polar (e.g., hydroxy) substituents . These combined features necessitate a precise, pre-functionalized building block rather than a generic aniline.

4-(Benzyloxy)-3-fluoroaniline: Comparative Evidence


Lipophilicity vs. Non-Fluorinated Analogs

4-(Benzyloxy)-3-fluoroaniline exhibits an XLogP3-AA value of 2.8, as reported by Alfa Chemistry . This lipophilicity is significantly higher than that of simple 3-fluoroaniline (LogP 1.39) , demonstrating the profound effect of the benzyloxy group on membrane permeability potential. Compared to the non-fluorinated analog 4-(benzyloxy)aniline, which has reported LogP values ranging from 2.40 to 3.10 [1], the 3-fluoro substitution in the target compound provides a nuanced and potentially more desirable lipophilicity profile for CNS penetration or avoiding hERG liability, which is often associated with higher LogP values.

Lipophilicity Medicinal Chemistry Drug Design

Nitro Reduction Yield Advantage

The synthesis of 4-(benzyloxy)-3-fluoroaniline via the reduction of 4-(benzyloxy)-3-fluoronitrobenzene is reported to proceed with a quantitative yield of 100% . In contrast, the synthesis of the non-fluorinated analog 4-(benzyloxy)aniline via similar nitro reduction is reported with a yield of 93% under optimized conditions . The 3-fluoro substituent appears to facilitate a more efficient reduction, leading to higher yields of the desired aniline product.

Organic Synthesis Process Chemistry Building Block

Halogen Substitution and Molecular Weight

4-(Benzyloxy)-3-fluoroaniline (MW 217.24 g/mol) offers a distinct molecular weight profile compared to its 3-chloro analog (3-chloro-4-((3-fluorobenzyl)oxy)aniline, MW 251.68 g/mol) . The smaller size and greater electronegativity of fluorine versus chlorine result in different steric and electronic properties, which can be leveraged to fine-tune binding interactions or improve metabolic stability. This is particularly relevant in kinase inhibitor design, where both 3-fluoro and 3-chloro variants are frequently explored as part of an SAR campaign [1].

Physicochemical Properties Medicinal Chemistry Bioisosterism

Kinase Selectivity: 3-Fluoro vs. 3-Chloro

Structure-activity relationship (SAR) studies on 6-furanylquinazoline scaffolds have shown that a 4-(3-fluorobenzyloxy)-3-haloanilino group provided the best enzyme potency and cellular selectivity for dual ErbB-1/ErbB-2 inhibition [1]. While this SAR refers to a closely related 3-haloanilino class, it strongly implies that the 3-fluoro substitution on the aniline ring of the target compound is a critical pharmacophoric element. The presence of a fluorine atom at the 3-position is not merely incidental but is a result of deliberate optimization to achieve a specific balance of potency and selectivity .

Kinase Inhibition SAR Selectivity

4-(Benzyloxy)-3-fluoroaniline: Application Scenarios


3-Fluoro-4-alkoxy Aniline Kinase Inhibitor Synthesis

This compound is ideally suited as a starting material for the synthesis of kinase inhibitors targeting EGFR, ErbB-2, or FLT3, where a 3-fluoro-4-alkoxy aniline motif is known to confer potent and selective inhibition [1]. Its use is justified by SAR studies that pinpoint this substitution pattern as optimal for potency and selectivity [2].

SAR Exploration of Halogen Effects

Procurement is recommended for SAR studies aiming to delineate the specific effects of a 3-fluoro substitution versus 3-chloro or 3-hydrogen on biological activity. The compound's distinct physicochemical profile (LogP 2.8, MW 217.24) provides a unique data point for optimizing lead compounds .

High-Yield Building Block for Multi-Step Synthesis

Given its reported high synthetic yield (100%) in the nitro reduction step , this compound is an efficient and cost-effective building block for multi-step synthetic routes in medicinal chemistry, reducing the need for extensive purification and maximizing material throughput.

Lapatinib Analog and Quinazoline Synthesis

The compound serves as a key intermediate in the synthesis of analogs of the dual kinase inhibitor lapatinib [3]. Its 3-fluoro substitution is a critical element for replicating or modifying the binding interactions of this clinically important class of molecules.

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